molecular formula C7H7BrOS2 B7827522 2-(Acetylthiomethyl)-4-bromothiophene CAS No. 1092960-96-7

2-(Acetylthiomethyl)-4-bromothiophene

Cat. No.: B7827522
CAS No.: 1092960-96-7
M. Wt: 251.2 g/mol
InChI Key: DXXKZFBOHBWBFO-UHFFFAOYSA-N
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Description

2-(Acetylthiomethyl)-4-bromothiophene: is a chemical compound with the molecular formula C₇H₇BrOS₂ It is characterized by the presence of a bromothiophene ring and an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylthiomethyl)-4-bromothiophene typically involves the reaction of 4-bromothiophen-2-ylmethanol with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylthiomethyl)-4-bromothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Acetylthiomethyl)-4-bromothiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Acetylthiomethyl)-4-bromothiophene involves its interaction with specific molecular targets. The bromothiophene ring and ethanethioate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • S-[(4-chlorothiophen-2-yl)methyl] ethanethioate
  • S-[(4-fluorothiophen-2-yl)methyl] ethanethioate
  • S-[(4-iodothiophen-2-yl)methyl] ethanethioate

Uniqueness

2-(Acetylthiomethyl)-4-bromothiophene is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its analogs with different halogens, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

S-[(4-bromothiophen-2-yl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS2/c1-5(9)10-4-7-2-6(8)3-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXKZFBOHBWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674902
Record name S-[(4-Bromothiophen-2-yl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092960-96-7
Record name S-[(4-Bromothiophen-2-yl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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